4-Chloro-5-isopropyl-2-methylpyrimidine

Overview

Description

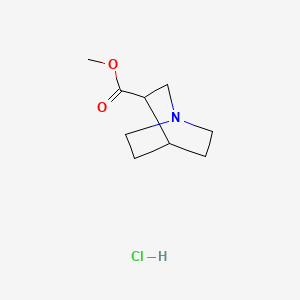

“4-Chloro-5-isopropyl-2-methylpyrimidine” is a chemical compound with the molecular formula C8H11ClN2 . It is used in proteomics research .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “4-Chloro-5-isopropyl-2-methylpyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

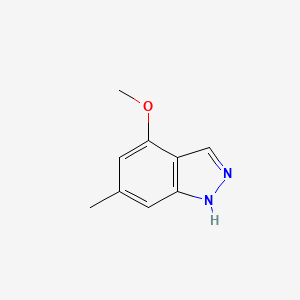

The molecular structure of “4-Chloro-5-isopropyl-2-methylpyrimidine” consists of a pyrimidine ring substituted with a chlorine atom, an isopropyl group, and a methyl group . The molecular weight of this compound is 170.64 g/mol .Chemical Reactions Analysis

Pyrimidines, including “4-Chloro-5-isopropyl-2-methylpyrimidine”, are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis

“4-Chloro-5-isopropyl-2-methylpyrimidine” is a solid compound . Its molecular weight is 170.64 g/mol , and its molecular formula is C8H11ClN2 .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a building block for synthesizing various biochemicals. Its molecular weight of 170.64 g/mol and formula C8H11ClN2 make it suitable for creating peptides and proteins for experimental applications .

Synthesis of Antifungal Agents

4-Chloro-5-isopropyl-2-methylpyrimidine: is a precursor in the synthesis of novel pyrimidine derivatives with potent antifungal activities. These derivatives have been tested against phytopathogenic fungi and have shown to be more effective than some control fungicides .

Agricultural Chemicals

Due to its antifungal properties, this compound is also significant in the field of agriculture. It can be used to develop new classes of fungicides to protect crops from fungal infections, thereby enhancing crop yield and food security .

Antimicrobial Research

In the realm of antimicrobial research, derivatives of 4-Chloro-5-isopropyl-2-methylpyrimidine have been synthesized to explore their potential as antimicrobial agents. This research is crucial in the fight against drug-resistant bacteria .

Anti-HIV Research

The compound has been used to create derivatives that exhibit anti-HIV activity. These derivatives are tested both in cellular and enzyme assays to determine their efficacy in inhibiting the HIV virus .

Antitumor Activity

Researchers have synthesized various classes of pyrimidine derivatives from 4-Chloro-5-isopropyl-2-methylpyrimidine to screen for antitumor activity. These studies are part of ongoing efforts to discover new anticancer drugs .

Drug Discovery

The versatility of 4-Chloro-5-isopropyl-2-methylpyrimidine makes it a valuable compound in drug discovery. Its derivatives are being explored for various pharmacological activities, which could lead to the development of new medications .

Chemical Education

Lastly, this compound is used in chemical education, particularly in organic chemistry laboratories. It provides a practical example for students to learn about the synthesis and properties of pyrimidine derivatives .

Safety and Hazards

The safety data sheet for “4-Chloro-5-isopropyl-2-methylpyrimidine” suggests that it should be stored at room temperature . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name |

4-chloro-2-methyl-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJVOUWHWPMKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647968 | |

| Record name | 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015846-31-7 | |

| Record name | 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-13,13-dibutyl-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B1604247.png)

![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)

![[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1604253.png)

![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)